

3-Fluorobenzylhydrazine CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Fluorobenzylhydrazine

Cat. No.: B1319939

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In-Depth Technical Guide: 3-Fluorobenzylhydrazine

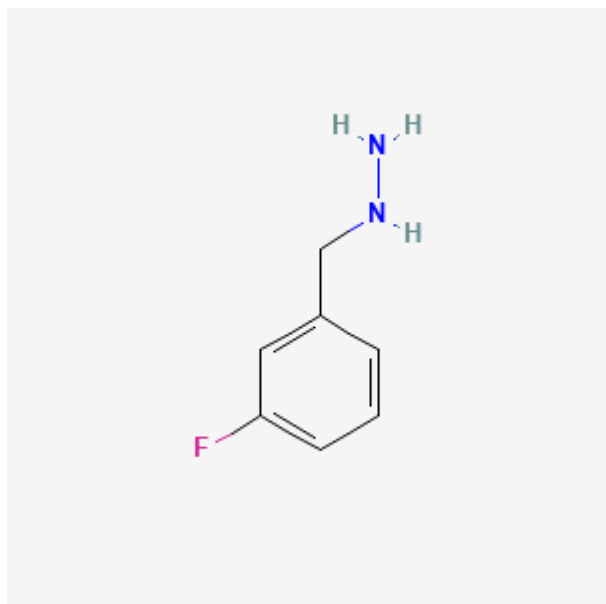
CAS Number: 51421-16-0 Molecular Formula: $C_7H_9FN_2$ Molecular Weight: 140.16 g/mol

This technical guide provides a comprehensive overview of **3-Fluorobenzylhydrazine**, a fluorinated organic compound of interest to researchers, scientists, and drug development professionals. The information presented covers its chemical structure, synthesis, potential applications, and key quantitative data.

Molecular Structure and Properties

3-Fluorobenzylhydrazine consists of a benzyl group substituted with a fluorine atom at the meta position, which is in turn attached to a hydrazine moiety. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Molecular Structure:



Quantitative Physicochemical Data

Property	Value	Source
Molecular Weight	140.16 g/mol	--INVALID-LINK--
Molecular Formula	C ₇ H ₉ FN ₂	--INVALID-LINK--
CAS Number	51421-16-0	--INVALID-LINK--
Topological Polar Surface Area	38.1 Å ²	--INVALID-LINK--hydrazine)
Hydrogen Bond Donor Count	2	--INVALID-LINK--hydrazine)
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--hydrazine)
Rotatable Bond Count	2	--INVALID-LINK--hydrazine)

Synthesis

While a specific detailed experimental protocol for the synthesis of **3-Fluorobenzylhydrazine** is not readily available in the public domain, a common and logical synthetic route involves the nucleophilic substitution of a suitable 3-fluorobenzyl halide with hydrazine.

Postulated Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

This protocol is based on general procedures for the synthesis of benzylhydrazines.

Materials:

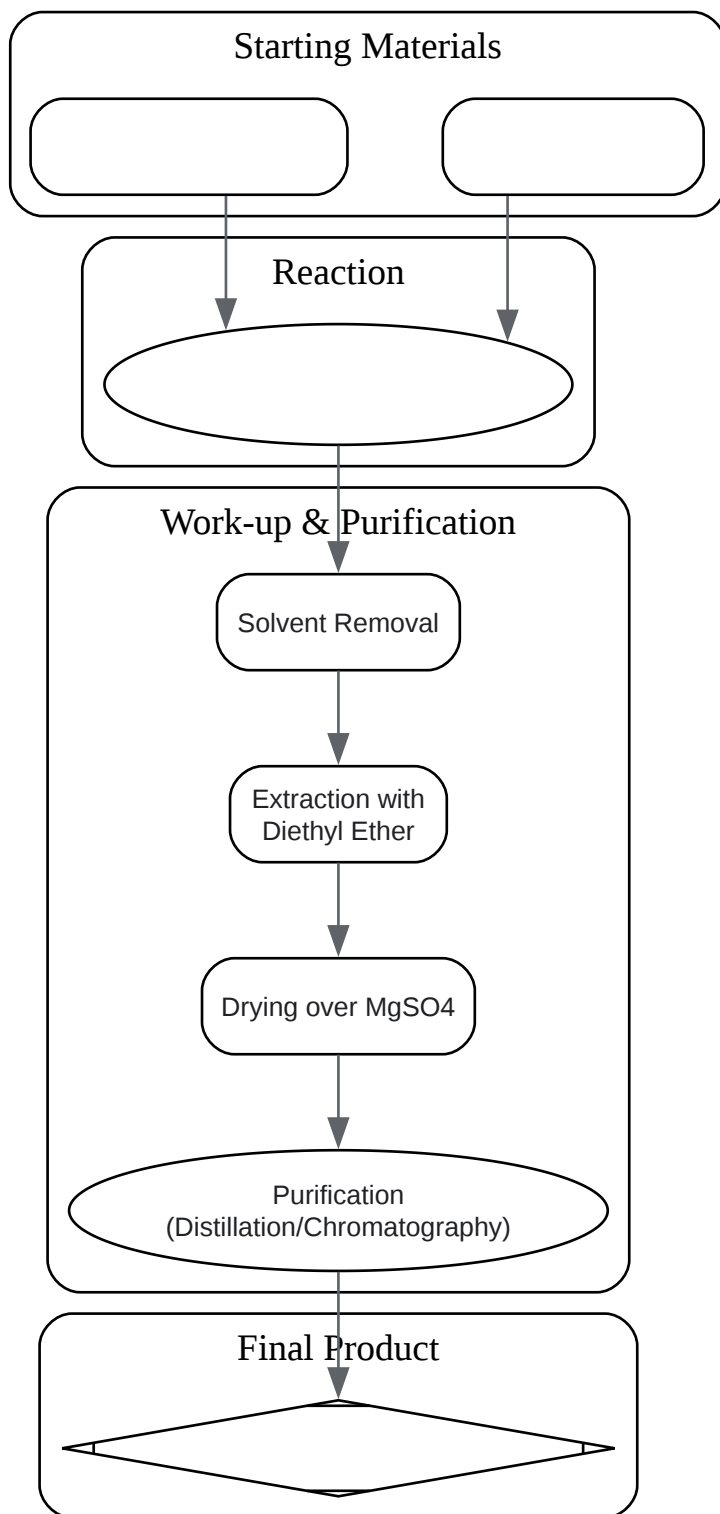
- 3-Fluorobenzyl bromide
- Hydrazine hydrate
- Ethanol
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 3-fluorobenzyl bromide in ethanol.
- Cool the solution in an ice bath and add an excess of hydrazine hydrate dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the ethanol under reduced pressure.
- To the residue, add diethyl ether and a saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- The crude **3-Fluorobenzylhydrazine** can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis:



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Caption: Postulated synthesis workflow for **3-Fluorobenzylhydrazine**.

Applications in Drug Discovery and Research

Hydrazine derivatives are a well-established class of compounds with diverse biological activities, most notably as enzyme inhibitors.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Many substituted hydrazines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[1][2][3] Inhibition of MAO can lead to increased levels of monoamines like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[3] Given its structural similarity to known MAO inhibitors, **3-Fluorobenzylhydrazine** is a candidate for investigation as a potential MAO inhibitor.

Use in Activity-Based Protein Profiling (ABPP)

Hydrazine-based chemical probes are utilized in activity-based protein profiling (ABPP) to identify novel protein targets.[4] These probes can covalently react with electrophilic sites on enzymes, allowing for their enrichment and identification via mass spectrometry. **3-Fluorobenzylhydrazine** could potentially be modified into such a probe to explore its interactions within the proteome.

Experimental Protocols for Target Identification

While no specific experimental data for **3-Fluorobenzylhydrazine** is available, the following are standard protocols used to assess the inhibitory activity and identify the targets of novel hydrazine-based compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC_{50}) of **3-Fluorobenzylhydrazine** against MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)
- Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)
- **3-Fluorobenzylhydrazine** (test compound)
- Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls
- Phosphate buffer (pH 7.4)
- 96-well microplate
- Plate reader capable of fluorescence measurement

Procedure:

- Prepare a series of dilutions of **3-Fluorobenzylhydrazine** in phosphate buffer.
- In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
- Add the different concentrations of **3-Fluorobenzylhydrazine** to the wells. Include wells with positive controls and a vehicle control (buffer only).
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) and the Amplex® Red reagent.
- Monitor the fluorescence increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of **3-Fluorobenzylhydrazine** compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for MAO Inhibition Assay:



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